molecular formula C9H11NO4S B083595 4-[(Ethylamino)sulfonyl]benzoic acid CAS No. 10252-64-9

4-[(Ethylamino)sulfonyl]benzoic acid

Cat. No. B083595
CAS RN: 10252-64-9
M. Wt: 229.26 g/mol
InChI Key: SKSHUBLFLCCPLP-UHFFFAOYSA-N
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Patent
US06310070B1

Procedure details

A reaction was carried out following the conditions of Example 32 using 4.4 g (20 mmol) of 4-chlorosulfonylbenzoic acid and an ethylamine solution instead of the 40% aqueous solution of methylamine. The reaction product was post-treated to obtain 2.92 g of 4-ethylaminosulfonylbenzoic acid (yield 64%).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)(=[O:4])=[O:3].[CH2:14]([NH2:16])[CH3:15].CN>>[CH2:14]([NH:16][S:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)(=[O:4])=[O:3])[CH3:15]

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
ClS(=O)(=O)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction product was post-treated

Outcomes

Product
Name
Type
product
Smiles
C(C)NS(=O)(=O)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.92 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.